

Predicted log P value and lipophilicity of Pholedrine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pholedrine hydrochloride*

Cat. No.: B3026051

[Get Quote](#)

An In-Depth Technical Guide on the Predicted Log P and Lipophilicity of **Pholedrine Hydrochloride**

Introduction to Lipophilicity and Log P

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development. It significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[\[1\]](#)[\[2\]](#) The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[\[1\]](#) This is typically expressed in its logarithmic form, log P.

A positive log P value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[\[1\]](#) A log P of 0 signifies equal partitioning between the two phases.[\[1\]](#) For instance, a log P of 1 means a 10:1 partitioning in the organic to aqueous phase.[\[1\]](#) This parameter is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for oral bioavailability, a compound's log P should generally be less than 5.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Log P and Lipophilicity of Pholedrine Hydrochloride

Pholedrine is a sympathomimetic amine, structurally related to amphetamines, and is chemically known as 4-hydroxy-N-methylamphetamine.^[6] It is utilized pharmaceutically, often in topical eye drops, for its mydriatic (pupil-dilating) effects.^[6]

The predicted log P value for Pholedrine ranges from 1.12 to 1.7.^{[6][7]} This range suggests that Pholedrine possesses moderate lipophilicity. This characteristic places it in a favorable position between highly hydrophilic and highly lipophilic compounds, which can be advantageous for its pharmacokinetic profile.^[7] The variation in the predicted log P values can be attributed to the different computational algorithms and methodologies used for the prediction.^[7]

The moderate lipophilicity of Pholedrine is influenced by its chemical structure. The presence of a hydroxyl group contributes to its receptor selectivity, while the N-methylation enhances its ability to penetrate the central nervous system compared to its non-methylated counterparts due to increased lipophilicity.^[7] Furthermore, Pholedrine exhibits good solubility in alcohol and ether, and it is readily soluble in dilute acids due to the protonation of its amino group.^[7]

Data Presentation: Physicochemical Properties of Pholedrine

The following table summarizes the key quantitative data related to the lipophilicity and other physicochemical properties of Pholedrine.

Parameter	Value	Source
Predicted log P	1.12 to 1.7	^{[6][7]}
Molecular Formula	C ₁₀ H ₁₅ NO	^[8]
Molar Mass	165.236 g·mol ⁻¹	^[6]
Acid Dissociation Constant (pKa)	11.19 (phenolic hydroxyl)	^[7]
Base Dissociation Constant (pKa)	9.73 (methylamino)	^[7]

Experimental Protocols for Lipophilicity Determination

The determination of log P can be achieved through various experimental methods, with the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common.[\[1\]](#)[\[9\]](#)

Shake-Flask Method (Gold Standard)

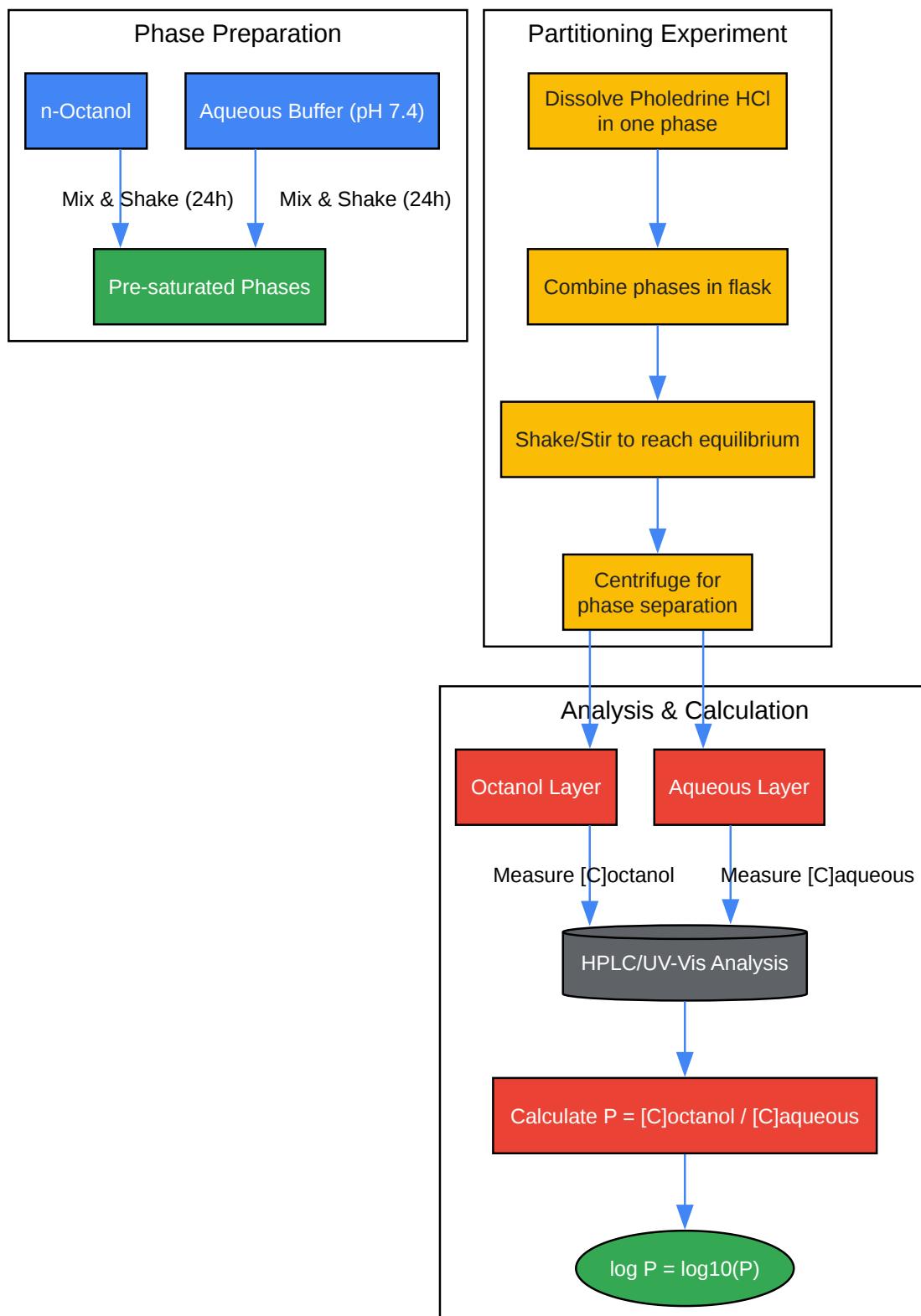
The shake-flask method is the traditional and most accurate technique for directly measuring the partition coefficient.[\[10\]](#)[\[11\]](#) It is considered the gold standard for log P determination.[\[3\]](#)

Methodology:

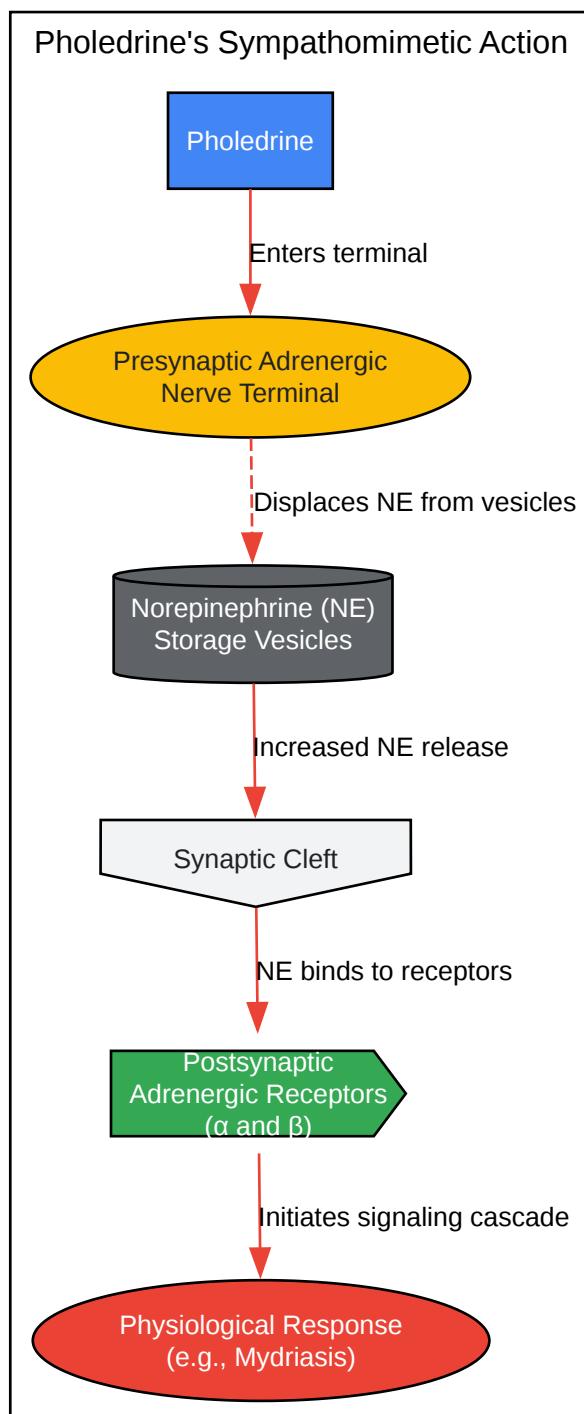
- Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period.[\[3\]](#)[\[4\]](#)[\[12\]](#)
- Sample Preparation: A known amount of the test compound (**Pholedrine hydrochloride**) is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The two phases are combined in a flask at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[\[11\]](#)
- Phase Separation: The mixture is allowed to stand undisturbed, or is centrifuged, to ensure complete separation of the two phases.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[\[10\]](#)[\[13\]](#)
- Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Drawbacks: This method can be time-consuming, requires a relatively pure compound, and may not be suitable for highly lipophilic or unstable compounds.[\[9\]](#)[\[14\]](#) Emulsion formation can

also be a challenge for certain substances.[11]


Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, automated alternative for estimating log P values and is particularly useful for high-throughput screening.[9][10][15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.


Methodology:

- System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[10][14]
- Calibration: A series of standard compounds with known log P values are injected into the HPLC system.
- Retention Time Measurement: The retention time ($t_{R_}$) for each standard is recorded. The dead time ($t_{0_}$), which is the retention time of an unretained compound, is also determined. [10]
- Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: $k = (t_{R_} - t_{0_}) / t_{0_}$.
- Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor ($\log k$) against the known log P values of the standards.[9] [14]
- Analysis of Test Compound: The test compound (**Pholedrine hydrochloride**) is injected into the same HPLC system under identical conditions to determine its retention time and calculate its $\log k$.
- Log P Determination: The log P of the test compound is then calculated from the linear regression equation of the standard curve.[9]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for log P determination using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Conceptual signaling pathway of Pholedrine's sympathomimetic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. dev.drugbank.com [dev.drugbank.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pholedrine - Wikipedia [en.wikipedia.org]
- 7. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]
- 8. (+)-Pholedrine | C10H15NO | CID 4655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. agilent.com [agilent.com]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Predicted log P value and lipophilicity of Pholedrine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026051#predicted-log-p-value-and-lipophilicity-of-pholedrine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com